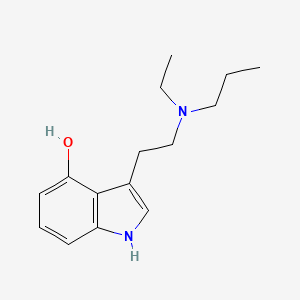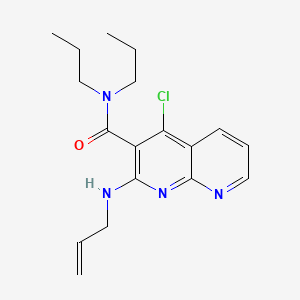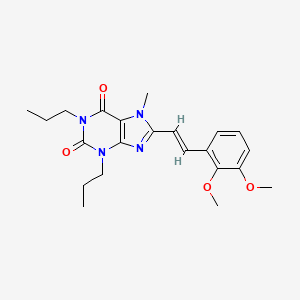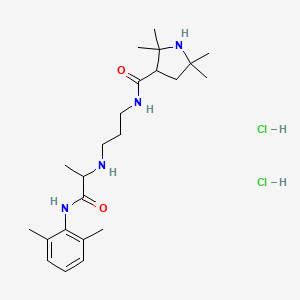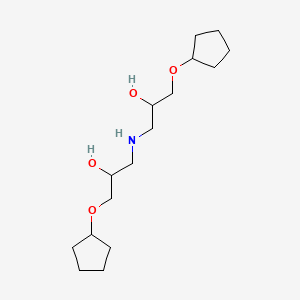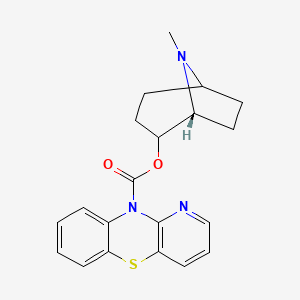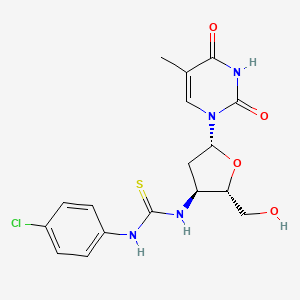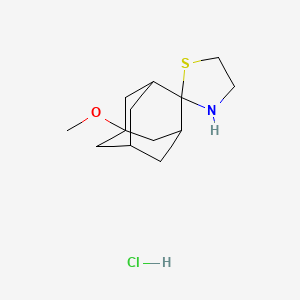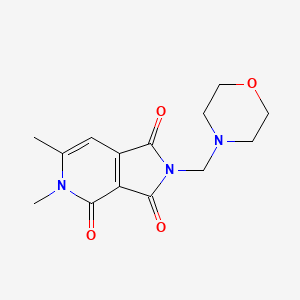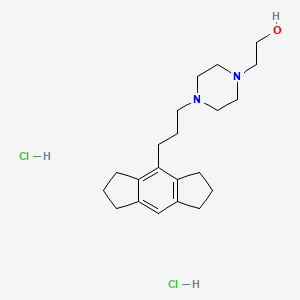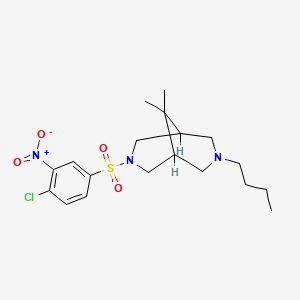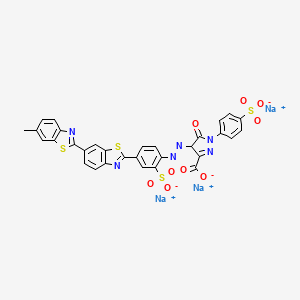
Trisodium 4,5-dihydro-4-((4-(6-methyl(2,6'-bibenzothiazol)-2'-yl)-2-sulphonatophenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisodium 4,5-dihydro-4-((4-(6-methyl(2,6’-bibenzothiazol)-2’-yl)-2-sulphonatophenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate is a complex organic compound. It is characterized by its intricate structure, which includes multiple aromatic rings, azo groups, and sulfonate groups. Compounds like this are often used in various industrial applications, including dyes and pigments, due to their vibrant colors and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of the bibenzothiazole core, followed by the introduction of sulfonate groups and the formation of azo linkages. Each step requires specific reagents and conditions, such as controlled temperatures, pH levels, and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in reactors designed to handle the specific conditions required for each step. The process would be optimized for yield and purity, with careful control of reaction parameters and purification steps to remove by-products.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. Conditions would vary depending on the specific reaction, but could include controlled temperatures, pressures, and pH levels.
Major Products Formed
The products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure might make it useful in studying reaction mechanisms or developing new synthetic methods.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential as drugs or diagnostic agents. The presence of multiple functional groups could allow for interactions with various biological targets, making it a candidate for further research.
Industry
Industrially, this compound might be used as a dye or pigment due to its vibrant color and stability. It could also find applications in materials science, such as in the development of new polymers or coatings.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if used as a dye, it might interact with fabric fibers through ionic or covalent bonds. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways.
類似化合物との比較
Similar Compounds
Similar compounds might include other azo dyes or sulfonated aromatic compounds. Examples could be:
- Trisodium 4,4’,4’'-trisulfonyl-1,3,5-triazine
- Disodium 4,4’-bis(2-sulfostyryl)biphenyl
Uniqueness
What sets this compound apart is its specific combination of functional groups and aromatic rings, which could confer unique properties such as enhanced stability, specific reactivity, or particular interactions with biological targets.
特性
CAS番号 |
85631-91-0 |
|---|---|
分子式 |
C31H17N6Na3O9S4 |
分子量 |
814.7 g/mol |
IUPAC名 |
trisodium;4-[[4-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-2-sulfonatophenyl]diazenyl]-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C31H20N6O9S4.3Na/c1-15-2-9-20-23(12-15)47-28(32-20)16-3-10-21-24(13-16)48-29(33-21)17-4-11-22(25(14-17)50(44,45)46)34-35-26-27(31(39)40)36-37(30(26)38)18-5-7-19(8-6-18)49(41,42)43;;;/h2-14,26H,1H3,(H,39,40)(H,41,42,43)(H,44,45,46);;;/q;3*+1/p-3 |
InChIキー |
HRLVKRDNPLVQQM-UHFFFAOYSA-K |
正規SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC(=C(C=C5)N=NC6C(=NN(C6=O)C7=CC=C(C=C7)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


